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Compound of Interest

Compound Name: Ethyl 4-pyridylacetate

Cat. No.: B032410 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-pyridylacetate is a versatile heterocyclic building block that has garnered

significant attention in the field of organic synthesis, particularly in the development of novel

therapeutic agents. Its unique structural features, comprising a reactive methylene group and a

pyridine ring, allow for a wide range of chemical transformations, making it an invaluable

starting material for the synthesis of complex molecules, including pharmaceuticals and other

biologically active compounds. This technical guide provides a comprehensive overview of the

properties, synthesis, and key applications of ethyl 4-pyridylacetate, complete with detailed

experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Data
Ethyl 4-pyridylacetate is a commercially available compound. Its key properties and safety

information are summarized in the tables below.

Table 1: Physicochemical Properties of Ethyl 4-Pyridylacetate
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Property Value Reference

CAS Number 54401-85-3 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 127-128 °C at 14 mmHg [2]

Melting Point 18-19 °C [2]

Density 1.079 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.499 [2]

Table 2: Safety and Hazard Information for Ethyl 4-Pyridylacetate

Hazard Statement Precautionary Statement

H315: Causes skin irritation P264: Wash skin thoroughly after handling.

H319: Causes serious eye irritation
P280: Wear protective gloves/eye

protection/face protection.

H335: May cause respiratory irritation
P302+P352: IF ON SKIN: Wash with plenty of

water.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

P332+P313: If skin irritation occurs: Get medical

advice/attention.

P337+P313: If eye irritation persists: Get

medical advice/attention.
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A straightforward and common method for the preparation of ethyl 4-pyridylacetate is through

the Fischer esterification of 4-pyridylacetic acid.

Experimental Protocol: Fischer Esterification of 4-
Pyridylacetic Acid[3]
Materials:

4-Pyridylacetic acid

Anhydrous ethanol

Concentrated sulfuric acid

Sodium hydroxide solution

Saturated aqueous sodium carbonate

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

Concentrated sulfuric acid is carefully added to the solution.

The mixture is refluxed for 18 hours.

After cooling to 0 °C, the solution is neutralized by the addition of sodium hydroxide solution

and saturated aqueous sodium carbonate.

The product is extracted with ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated in vacuo to yield ethyl 4-pyridylacetate.
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Applications in Organic Synthesis
The reactivity of the methylene group and the pyridine nitrogen makes ethyl 4-pyridylacetate
a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Meperidine Isosteres
Ethyl 4-pyridylacetate serves as a key starting material in the synthesis of pyridyl isosteres of

meperidine, a potent analgesic. The synthesis involves the alkylation of the active methylene

group.[1][3]

Ethyl 4-pyridylacetate

Alkylation

N-(2-chloroethyl)-N-(2-chloropropyl)methylamine Base

Alkylated Intermediate

Intramolecular
Cyclization

Meperidine Isostere

Click to download full resolution via product page

Materials:

Ethyl 4-pyridylacetate
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N-(2-chloroethyl)-N-(2-chloropropyl)methylamine

A suitable base (e.g., sodium hydride, sodium amide)

Anhydrous solvent (e.g., THF, DMF)

Procedure:

To a solution of ethyl 4-pyridylacetate in an anhydrous solvent under an inert atmosphere,

a strong base is added portion-wise at a controlled temperature (e.g., 0 °C).

The mixture is stirred for a period to ensure complete deprotonation of the active methylene

group.

A solution of N-(2-chloroethyl)-N-(2-chloropropyl)methylamine in the same anhydrous solvent

is then added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete (monitored by TLC).

The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium chloride

solution).

The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated.

The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to

form the piperidine ring of the meperidine isostere.

The final product is purified by column chromatography or crystallization.

Table 3: Yields of Meperidine Isostere Synthesis
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Product Yield (%)

cis-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-

pyridyl)piperidine
Not specified

trans-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-

pyridyl)piperidine
Not specified

Reduction to 4-Pyridineethanol
Ethyl 4-pyridylacetate can be readily reduced to 4-pyridineethanol, a useful intermediate in

the synthesis of various compounds.[3]

Ethyl 4-pyridylacetate

Reduction

Lithium Aluminum Hydride (LiAlH4) Dry THF

Aqueous Workup

4-Pyridineethanol

Click to download full resolution via product page

Materials:

Ethyl 4-pyridylacetate (15 g, 0.091 mol)

Dry Tetrahydrofuran (THF) (180 mL)

1.0 M Lithium aluminum hydride (LiAlH₄) in THF (55 mL, 0.055 mol)
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Water

15% (v/v) Sodium hydroxide solution

Celite

Procedure:

Dissolve ethyl 4-pyridylacetate in dry THF in a flask flushed with nitrogen.

Cool the solution to approximately 0 °C.

Add the 1.0 M solution of lithium aluminum hydride dropwise to the reaction mixture at 0 °C.

The reaction mixture will turn yellow.

After the addition is complete, quench the reaction by the sequential addition of water (2.1

mL), 15% sodium hydroxide solution (2.1 mL), and water (6.3 mL) at 0 °C.

Allow the mixture to stir at room temperature for approximately 4 hours.

Filter the mixture through Celite.

Concentrate the filtrate under vacuum to yield 4-pyridineethanol (6.38 g). This material can

be used in subsequent reactions without further purification.

Table 4: Quantitative Data for the Reduction of Ethyl 4-Pyridylacetate

Reactant Moles Product Yield (%)

Ethyl 4-pyridylacetate 0.091 4-Pyridineethanol ~57% (crude)

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
Ethyl 4-pyridylacetate is a reported reagent in the synthesis of triarylethane

phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory

diseases.[2] While specific detailed protocols starting from ethyl 4-pyridylacetate are not

readily available in the provided search results, the general synthetic strategies involve multi-
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step sequences where the pyridylacetate moiety is incorporated into a larger molecular

framework.

Conclusion
Ethyl 4-pyridylacetate is a highly valuable and versatile building block in organic synthesis. Its

ability to undergo a variety of chemical transformations, including alkylation and reduction,

makes it an essential starting material for the construction of complex heterocyclic molecules.

The detailed protocols and data presented in this guide are intended to provide researchers

and drug development professionals with the necessary information to effectively utilize ethyl
4-pyridylacetate in their synthetic endeavors, ultimately contributing to the advancement of

medicinal chemistry and the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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